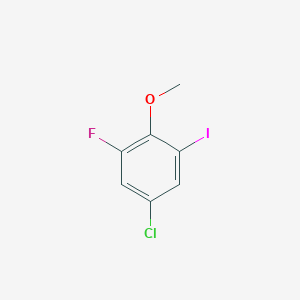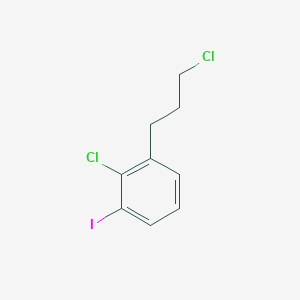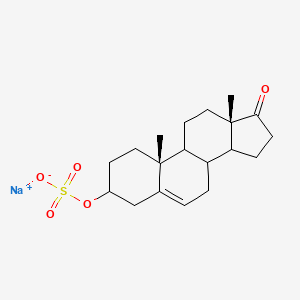
Sodium prasteronesulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is the sodium salt form of prasterone sulfate and is used in various medical applications, particularly in Japan and other countries for inducing labor by treating insufficient cervical ripening and dilation during childbirth . It acts as a prohormone of dehydroepiandrosterone (DHEA) and, by extension, of androgens and estrogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium prasterone sulfate involves the sulfation of prasterone (DHEA). The process typically includes the reaction of prasterone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The resulting prasterone sulfate is then neutralized with sodium hydroxide to form sodium prasterone sulfate .
Industrial Production Methods
Industrial production of sodium prasterone sulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The slow-release tablet form of sodium prasterone sulfate can be prepared using polyoxyethylene as the main skeleton material, suitable for direct powder compression .
Análisis De Reacciones Químicas
Types of Reactions
Sodium prasterone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to prasterone.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various prasterone derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Sodium prasterone sulfate has a wide range of scientific research applications:
Biology: It is studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: It is used in the treatment of conditions like systemic lupus erythematosus (SLE) and as a labor inducer
Industry: It is used in the formulation of slow-release tablets and other pharmaceutical preparations.
Mecanismo De Acción
Sodium prasterone sulfate acts as a prohormone, converting into active androgens and estrogens in the body. It exerts its effects by binding to androgen and estrogen receptors, influencing various physiological processes. The compound also has neurosteroid activity, affecting the central nervous system . The low levels of dehydroepiandrosterone sulfate are associated with unfavorable cardiovascular risk factors, and its supplementation can help mitigate these risks .
Comparación Con Compuestos Similares
Similar Compounds
Prasterone (DHEA): The parent compound of sodium prasterone sulfate, used in various medical applications.
Dehydroepiandrosterone sulfate (DHEA-S): The sulfate ester form of prasterone, similar in structure and function.
Androstenedione: Another androgen precursor with similar biological activities.
Uniqueness
Sodium prasterone sulfate is unique due to its specific use in medical applications, particularly in inducing labor and treating SLE. Its slow-release formulation also sets it apart from other similar compounds, providing sustained therapeutic effects .
Propiedades
Fórmula molecular |
C19H27NaO5S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
sodium;[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13?,14?,15?,16?,18-,19-;/m0./s1 |
Clave InChI |
GFJWACFSUSFUOG-RSSBUXBWSA-M |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


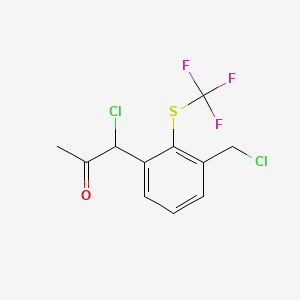
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
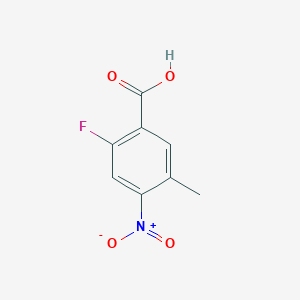
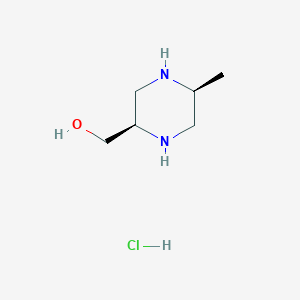
![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
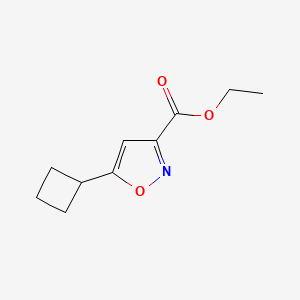
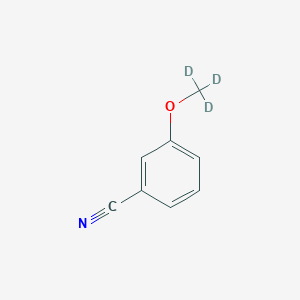
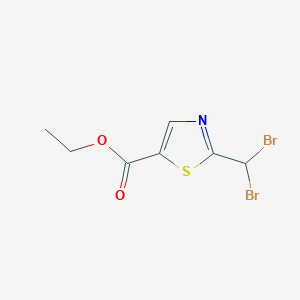
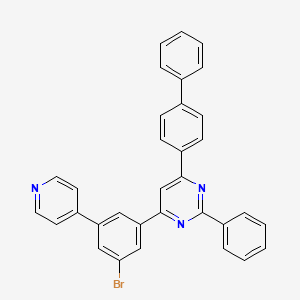
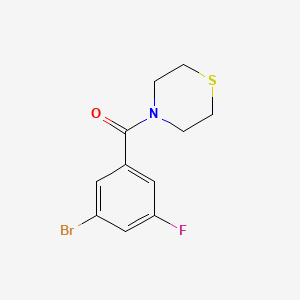
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
